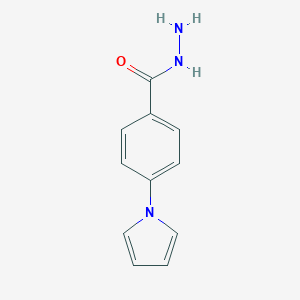

4-(1H-pyrrol-1-yl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrol-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXSNEVNUORJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397517 | |

| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112575-84-5 | |

| Record name | 4-Pyrrol-1-ylbenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-pyrrol-1-yl)benzohydrazide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. Among these, pyrrole-containing molecules have garnered significant attention due to their prevalence in biologically active natural products and pharmaceuticals. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 4-(1H-pyrrol-1-yl)benzohydrazide, a versatile intermediate with potential applications in medicinal chemistry.[1][2] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and offers practical insights to ensure reproducible, high-yield synthesis and unambiguous structural verification.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of this compound is most efficiently executed via a three-stage process. This strategy is predicated on the sequential construction of the molecule, beginning with the formation of the core pyrrole ring, followed by activation of the carboxylic acid moiety via esterification, and culminating in the introduction of the hydrazide functionality. This linear approach allows for purification and characterization at intermediate stages, ensuring the integrity of the final product.

Figure 1: A schematic overview of the three-stage synthetic workflow for this compound.

Stage 1: The Paal-Knorr Reaction - Forging the Pyrrole Core

The cornerstone of this synthesis is the Paal-Knorr reaction, a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[3][4] In our case, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to the requisite 1,4-dicarbonyl species, succinaldehyde, under acidic conditions. The primary amine, 4-aminobenzoic acid, acts as the nitrogen source for the pyrrole ring.

Mechanistic Insight

The Paal-Knorr synthesis proceeds via an acid-catalyzed condensation mechanism.[5][6][7] The reaction is initiated by the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The amino group of 4-aminobenzoic acid then engages in a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate. A subsequent intramolecular cyclization occurs as the nitrogen attacks the second carbonyl group, leading to a dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3]

Figure 2: A simplified representation of the Paal-Knorr pyrrole synthesis mechanism.

Experimental Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid and glacial acetic acid.

-

Reagent Addition: To the stirred suspension, add 2,5-dimethoxytetrahydrofuran dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a duration of 1-2 hours.[8]

-

Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which will precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry in a vacuum oven.

Stage 2: Fischer-Speier Esterification - Activating the Carboxylic Acid

With the pyrrole-benzoic acid core assembled, the next step is to convert the carboxylic acid into an ester. This transformation is crucial as esters are more reactive towards nucleophilic acyl substitution than their corresponding carboxylic acids, facilitating the subsequent reaction with hydrazine. The Fischer-Speier esterification is a reliable and cost-effective method for this purpose, employing an excess of alcohol in the presence of a strong acid catalyst.[9][10][11][12]

Mechanistic Insight

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[13] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and the formation of the ester. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and the water produced is often removed.[10][12]

Experimental Protocol: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate

-

Reaction Setup: Suspend the dried 4-(1H-pyrrol-1-yl)benzoic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization.[14][15]

Stage 3: Hydrazinolysis - Formation of the Benzohydrazide

The final stage of the synthesis involves the conversion of the methyl ester to the desired benzohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile.

Mechanistic Insight

The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol and forming the stable hydrazide product. This reaction is typically carried out in an alcoholic solvent and often proceeds to completion with high yield.[16][17]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the methyl 4-(1H-pyrrol-1-yl)benzoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for approximately 3 hours.[18]

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid residue is the crude product. Recrystallize the crude product from a suitable solvent, such as 2-propanol, to obtain pure, colorless crystals of this compound.[18]

Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

| Property/Technique | Expected Result |

| Molecular Formula | C₁₁H₁₁N₃O[19][20] |

| Molecular Weight | 201.23 g/mol [19] |

| Appearance | Colorless crystals[18] |

| Melting Point | 179-181 °C[18] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.81 (s, 1H, NH), 7.92 (d, J=8.8 Hz, 2H, Ar-H), 7.68 (d, J=8.8 Hz, 2H, Ar-H), 7.47 (t, J=2.0 Hz, 2H, Pyrrole-H), 6.29 (t, J=2.0 Hz, 2H, Pyrrole-H), 4.50 (br s, 2H, NH₂)[18] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.1, 141.8, 129.6, 128.6, 119.0, 118.5, 111.1[18] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (hydrazide and pyrrole), C=O stretching (amide), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. |

Conclusion and Future Outlook

This guide has detailed a reliable and well-characterized three-stage synthesis of this compound. By understanding the mechanistic underpinnings of the Paal-Knorr synthesis, Fischer esterification, and hydrazinolysis, researchers can confidently reproduce this protocol and adapt it for the synthesis of related analogs. The title compound serves as a valuable building block for the development of more complex molecules with potential therapeutic or material science applications, inviting further exploration into its derivatization and biological evaluation.[1][2][21][22]

References

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (2023, August 28). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

- Shinde, S. S. (2016).

- El-Mageed, H. R. A., & El-Nahas, A. M. (2013). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Computational and Theoretical Chemistry, 1017, 118-125.

-

University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived heterocyclics 5-11. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. Retrieved from [Link]

-

Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]

-

PubMed. (2008). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

RSC Publishing. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

-

YouTube. (2022, January 11). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

-

Connect Journals. (n.d.). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Retrieved from [Link]

-

Proceedings of the YSU B: Chemical and Biological Sciences. (2018, July 1). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. One moment, please... [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. youtube.com [youtube.com]

- 16. quora.com [quora.com]

- 17. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. scbt.com [scbt.com]

- 20. This compound | C11H11N3O | CID 3862108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-pyrrol-1-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a pyrrole ring linked to a benzohydrazide core, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and key physicochemical properties of this compound and its derivatives. Furthermore, it details standardized experimental protocols for the determination of its physicochemical parameters, offering a practical resource for researchers in the field. The insights provided herein are crucial for understanding the compound's behavior in biological systems and for guiding the rational design of new drug candidates.

Molecular Structure and Properties

The foundational structure of this compound combines the aromaticity of the pyrrole and benzene rings with the reactive hydrazide functional group. This unique combination of moieties imparts specific chemical characteristics that are pivotal to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| CAS Number | 112575-84-5 | [2] |

| Computed XLogP3 | 1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, commencing with the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid. This intermediate is then esterified and subsequently reacted with hydrazine hydrate to yield the final product.

Sources

The Multifaceted Therapeutic Potential of 4-(1H-pyrrol-1-yl)benzohydrazide: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of 4-(1H-pyrrol-1-yl)benzohydrazide and its derivatives. This class of compounds, characterized by a central benzohydrazide core linked to a pyrrole moiety, has emerged as a promising scaffold in medicinal chemistry. Its structural versatility allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anticonvulsant activities. This document will delve into the synthesis, mechanisms of action, and key experimental data, offering valuable insights for researchers and professionals in drug development.

The Chemical Core: A Foundation for Diverse Bioactivity

The this compound scaffold is a unique combination of a pyrrole ring and a benzohydrazide group. The pyrrole, a five-membered aromatic heterocycle, is a common motif in many biologically active natural products and synthetic drugs.[1] The hydrazide-hydrazone functional group (-CONHNH2) is a key pharmacophore known for its wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The synergy of these two moieties creates a molecule with significant potential for therapeutic applications.

The synthesis of this compound is typically achieved through a straightforward process. It often begins with the reaction of a suitable benzoic acid ester with hydrazine hydrate to form the corresponding benzohydrazide.[3][4] This core molecule can then be further modified, for instance, by condensation with various aldehydes or ketones to yield a diverse library of hydrazone derivatives.[5] This synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize the desired biological effects.[6]

Antimicrobial Prowess: A New Frontier Against Drug Resistance

A significant body of research has highlighted the potent antimicrobial properties of this compound derivatives, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][8][9] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for novel antitubercular agents with different mechanisms of action.[7]

Mechanism of Action: Targeting Essential Bacterial Enzymes

Molecular docking studies and enzymatic assays have revealed that these compounds can act as dual inhibitors of two crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[7][10][11]

-

Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase-II (FAS-II) system in M. tuberculosis, which is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall.[4][11] By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death.

-

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway, which is responsible for producing precursors for DNA, RNA, and certain amino acids.[7] Inhibition of DHFR disrupts these essential cellular processes, ultimately leading to the demise of the bacteria.

The ability to target two distinct and essential pathways simultaneously is a significant advantage, as it may reduce the likelihood of developing drug resistance.

Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for assessing the in vitro antitubercular activity of test compounds.

-

Preparation of Mycobacterial Culture: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a cell density of approximately 1 x 10^5 CFU/mL.

-

Compound Preparation: The test compounds and standard drugs (e.g., isoniazid) are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium.

-

Assay Setup: In a 96-well microplate, 100 µL of the mycobacterial suspension is added to each well containing 100 µL of the serially diluted compounds. Appropriate controls (cells only, medium only, and standard drug) are included.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.

-

Data Analysis: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8]

Data Summary: Antitubercular Activity of this compound Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 5k | M. tuberculosis H37Rv | 0.8 | [7] |

| 5f, 5i, 5j, 5n | M. tuberculosis H37Rv | 1.6 | [7] |

| IVa, IVd, IVg, IVh, IVj, IVl, IVn, IVq, IVr, IVt | M. tuberculosis H37Rv | Good Activity | [4] |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | 16 | [8] |

Note: This table presents a selection of reported data and is not exhaustive.

Workflow for Antimicrobial Drug Discovery

Caption: A streamlined workflow for the discovery and development of novel antimicrobial agents based on the this compound scaffold.

Anticancer Potential: Inducing Cell Death in Malignant Cells

The pyrrole-hydrazide scaffold has also demonstrated significant potential in the realm of oncology.[12] Several derivatives have exhibited cytotoxicity against a range of cancer cell lines.[1][2][13] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical processes for controlling cell proliferation.[2]

One notable study found that a novel pyrrole hydrazone, compound 1C, was particularly effective against human melanoma cells with an IC50 value of 44.63 ± 3.51 µM.[2] This compound was shown to induce apoptosis and cause cell cycle arrest in the S phase.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway: Potential Mechanism of Anticancer Activity

Sources

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships of pyrrole hydrazones as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(1H-Pyrrol-1-yl)benzohydrazide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Mechanisms

Abstract

The 4-(1H-pyrrol-1-yl)benzohydrazide scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals, consolidating current knowledge on the synthesis, biological evaluation, and mechanistic underpinnings of these versatile compounds. We delve into validated synthetic protocols, from the formation of the core benzohydrazide intermediate to the strategic derivatization that yields potent bioactive analogues. The guide critically examines the extensive spectrum of activities, including significant antitubercular, anticancer, and broad-spectrum antimicrobial properties, supported by quantitative data from cytotoxicity and inhibition assays. Furthermore, we explore the molecular mechanisms of action, focusing on key enzyme inhibition pathways such as Enoyl-ACP reductase (InhA), Dihydrofolate reductase (DHFR), and Polo-like kinase 1 (PLK1). By synthesizing structure-activity relationship (SAR) insights with detailed experimental workflows, this document serves as an authoritative resource for advancing the discovery and development of next-generation therapeutics based on this privileged chemical framework.

Introduction to the this compound Scaffold

In the landscape of drug discovery, certain chemical frameworks, often termed "privileged structures," demonstrate an exceptional ability to bind to multiple biological targets, leading to a diverse array of pharmacological effects. The this compound core is a quintessential example of such a scaffold. Structurally, it combines a planar, electron-rich pyrrole ring with a benzohydrazide moiety, creating a versatile template for chemical modification.[1] The hydrazide-hydrazone functional group (-CONH-N=C) is a key pharmacophore that has been instrumental in the development of drugs with activities spanning antibacterial, antifungal, anticancer, and anti-inflammatory applications.[2][3][4]

The significance of this scaffold lies in its modular nature. The pyrrole ring, the central phenyl ring, and the terminal hydrazide group all serve as points for chemical diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of derivatives with potent activity against critical global health threats, including multidrug-resistant Mycobacterium tuberculosis and various aggressive cancer cell lines.[5][6][7] This guide will elucidate the chemical strategies used to harness the potential of this scaffold and explore the biological mechanisms that drive its therapeutic effects.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(1H-pyrrol-1-yl)benzohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the molecular structure of 4-(1H-pyrrol-1-yl)benzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to ensure robust and reliable structural elucidation.

Introduction: The Molecular Blueprint

This compound (C₁₁H₁₁N₃O, Molecular Weight: 201.22 g/mol ) is a heterocyclic compound featuring a benzohydrazide moiety linked to a pyrrole ring.[1][2] Compounds incorporating these scaffolds are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including potential antibacterial and antitubercular properties.[3][4] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery, where structure-activity relationships are paramount.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating analytical workflow.

Caption: Numbered structure of this compound for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[5] It provides detailed information about the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum provides a map of the different proton environments in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift.[5][6]

Expertise & Causality:

-

Aromatic Protons: The protons on the benzene ring (H2, H3, H5, H6) and the pyrrole ring (H12, H13, H14, H15) are expected in the aromatic region (typically 6.0-9.0 ppm). The para-substitution on the benzene ring will result in two distinct signals, each appearing as a doublet due to coupling with their ortho neighbors (an AA'BB' system). The pyrrole protons will also show characteristic shifts and couplings.

-

Hydrazide Protons: The N-H protons of the hydrazide group (-CONHNH₂) are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[7][8] The -NH- proton is typically more deshielded than the terminal -NH₂ protons due to the adjacent carbonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydrazides as it helps in observing the exchangeable N-H protons.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Typical spectral width: 0-12 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) as an internal standard.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~4.6 | Broad Singlet | 2H |

| Pyrrole H13, H14 | ~6.3 | Triplet | 2H |

| Pyrrole H12, H15 | ~7.5 | Triplet | 2H |

| Benzene H3, H5 | ~7.7 | Doublet | 2H |

| Benzene H2, H6 | ~7.9 | Doublet | 2H |

| -CONH- | ~10.0 | Broad Singlet | 1H |

¹³C NMR Analysis: The Carbon Framework

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it is invaluable for confirming the carbon skeleton.[9]

Expertise & Causality:

-

Carbonyl Carbon: The carbonyl carbon (C7) of the hydrazide group is highly deshielded and will appear significantly downfield, typically in the range of 160-170 ppm.[10]

-

Aromatic Carbons: The carbons of the benzene and pyrrole rings will resonate in the aromatic region (100-150 ppm). The chemical shifts are influenced by the substituents.[9][11] The carbon attached to the nitrogen (C4) and the carbonyl group (C1) will have distinct shifts compared to the other benzene carbons. Similarly, the α-carbons (C12, C15) and β-carbons (C13, C14) of the pyrrole ring will be distinguishable.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is required. Dissolve 20-50 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR analysis.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon atom.

-

A greater number of scans (e.g., 1024 or more) is necessary due to the lower sensitivity.

-

Typical spectral width: 0-200 ppm.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction, and referencing to the solvent peak, e.g., DMSO-d₆ at 39.52 ppm).

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C13, C14 | ~110 |

| Pyrrole C12, C15 | ~120 |

| Benzene C3, C5 | ~120 |

| Benzene C2, C6 | ~129 |

| Benzene C1 | ~130 |

| Benzene C4 | ~141 |

| Carbonyl C7 | ~165 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing its bonds to vibrate.

Expertise & Causality: The key functional groups in this compound—the amide (hydrazide) and the aromatic rings—have distinct and strong IR absorptions.

-

N-H Stretching: The hydrazide group has two N-H bonds (-NH and -NH₂). These will appear as sharp to medium peaks in the 3200-3400 cm⁻¹ region. The -NH₂ group may show two distinct bands (symmetric and asymmetric stretching).[7]

-

C=O Stretching: The carbonyl (amide I band) stretch of the hydrazide is a very strong and sharp absorption, expected around 1640-1680 cm⁻¹. Its exact position can indicate the presence of hydrogen bonding.[12]

-

N-H Bending: The N-H bend (amide II band) appears around 1550-1620 cm⁻¹.

-

Aromatic C=C Stretching: Multiple sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene and pyrrole rings.

-

C-N Stretching: The stretching vibrations for the C-N bonds will appear in the 1200-1350 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Presentation: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (-NH, -NH₂) | 3200 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | 1550 - 1620 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight and elemental composition of a compound.[13] It also offers structural clues through the analysis of fragmentation patterns.

Expertise & Causality: In electrospray ionization (ESI), a soft ionization technique, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental formula. The fragmentation pattern can reveal the stable substructures of the molecule.

-

Molecular Ion Peak: For this compound (C₁₁H₁₁N₃O), the exact mass is 201.0897. In ESI-MS, the primary ion observed will be [M+H]⁺ at m/z 202.0975.

-

Key Fragmentation: Cleavage of the bonds within the hydrazide linker is common.[7] A characteristic fragmentation is the cleavage of the CO-NH bond, which could lead to the formation of the 4-(1H-pyrrol-1-yl)benzoyl cation.

Caption: Predicted fragmentation pathway in ESI-MS.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the fragment ions in the MS or MS/MS spectrum to corroborate the proposed structure.

Data Presentation: Predicted ESI-MS Data

| Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₁₁H₁₂N₃O]⁺ | 202.0975 | Molecular Ion |

| [M-NH₂]⁺ | [C₁₁H₁₀N₂O]⁺ | 186.0764 | Loss of Amine Radical |

| [C₁₁H₈NO]⁺ | [C₁₁H₈NO]⁺ | 170.0599 | Acylium ion after N-N cleavage |

| [C₁₀H₈N]⁺ | [C₁₀H₈N]⁺ | 142.0651 | Loss of CO from acylium ion |

Integrated Analytical Workflow

No single technique provides all the necessary information. A synergistic approach is essential for definitive structural elucidation.

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

The structural characterization of this compound is reliably achieved through the combined application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the proton and carbon skeleton, IR spectroscopy confirms the presence of key functional groups (amide, aromatic rings), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation. This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the structural assignment, a critical requirement for research in medicinal chemistry and drug development.

References

- Benchchem. Technical Support Center: NMR Analysis of Substituted Pyrroles.

-

ResearchGate. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Available from: [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available from: [Link]

-

ProQuest. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Available from: [Link]

- Supporting Information for a scientific publication.

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

-

Royal Society of Chemistry. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Available from: [Link]

-

Connect Journals. Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Available from: [Link]

-

PubMed. Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]

-

ResearchGate. 1H- and 13C-NMR Spectra of benzohydrazine derivatives. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available from: [Link]

-

PubMed. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Available from: [Link]

-

National Institutes of Health (NIH). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Available from: [Link]

-

StudyPulse. Spectral Data Interpretation for Organic Structure Determination. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Pyrrole. Available from: [Link]

-

University of Wisconsin. 13C NMR Chemical Shifts. Available from: [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)benzohydrazide. Available from: [Link]

-

Matrix Fine Chemicals. This compound. Available from: [Link]

-

National Institutes of Health (NIH). N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide. Available from: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C11H11N3O | CID 3862108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vce.studypulse.au [vce.studypulse.au]

A Technical Guide to the Discovery and Evaluation of Novel 4-(1H-Pyrrol-1-yl)benzohydrazide Compounds as Potential Therapeutic Agents

Abstract

The confluence of distinct pharmacophores into a single molecular scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a promising class of compounds: 4-(1H-pyrrol-1-yl)benzohydrazides. These molecules synergistically combine the biologically significant pyrrole ring system with the versatile benzohydrazide moiety. Nitrogen-containing heterocycles like pyrrole are prevalent in numerous antibacterial drugs, while the hydrazide scaffold is known for a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. This document details the strategic design, synthesis, and comprehensive biological evaluation of these novel compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Rationale for a Hybrid Scaffold

The persistent challenge of drug resistance, both in infectious diseases and oncology, necessitates the continuous innovation of new chemical entities. The strategy of molecular hybridization—linking two or more pharmacophoric units—offers a compelling approach to developing agents with potentially novel mechanisms of action or improved efficacy.

-

The Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle fundamental to many biologically active natural products and synthetic drugs. Its structural properties and favorable electron distribution facilitate crucial interactions with biological targets like enzymes and receptors[2][3]. Notably, pyrrole-based compounds have demonstrated potent antimicrobial and antimycobacterial activities, with some analogues advancing to clinical trials[3].

-

The Benzohydrazide Core: The benzohydrazide scaffold (-CO-NH-NH-) is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of therapeutic effects, including antitubercular, antibacterial, and anticancer activities[1]. The hydrazone linkage is a key structural feature that can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR).

The strategic fusion of these two moieties into the 4-(1H-pyrrol-1-yl)benzohydrazide core creates a novel scaffold. The hypothesis is that this combination can lead to dual-target inhibitors or compounds with enhanced potency against validated biological targets.

Synthesis and Derivatization Strategy

The synthesis of the core scaffold and its subsequent derivatization is a critical phase in the discovery pipeline. The chosen synthetic routes must be robust, efficient, and amenable to creating a diverse chemical library for biological screening.

Synthesis of the Core Scaffold: this compound

A common and effective method for synthesizing the pyrrole ring is the Paal-Knorr synthesis. This involves the reaction of a primary amine with a 1,4-dicarbonyl compound. The overall synthesis of the core hydrazide is typically a multi-step process.

-

Step 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate.

-

To a solution of ethyl 4-aminobenzoate (starting material) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

-

Reflux the mixture at 150-160°C for approximately 45-60 minutes.[4][5]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography or recrystallization.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the purified ethyl 4-(1H-pyrrol-1-yl)benzoate from Step 1 in ethanol.

-

Add hydrazine hydrate (80-99%) to the solution.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The solid product, this compound, will often precipitate out.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure core scaffold.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Bioactivity Screening of 4-(1H-pyrrol-1-yl)benzohydrazide

Authored by: A Senior Application Scientist

Introduction: The Scientific Rationale for Investigating 4-(1H-pyrrol-1-yl)benzohydrazide

The confluence of a pyrrole ring and a benzohydrazide moiety in the molecular architecture of this compound presents a compelling case for its investigation as a potential therapeutic agent. The pyrrole nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The hydrazide functional group is also a key structural feature in many medicinally important compounds, contributing to activities such as antitubercular, antioxidant, and anti-inflammatory effects.[3][4] The strategic combination of these two pharmacophores in this compound suggests a high probability of synergistic or novel bioactivities. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, focusing on key therapeutic areas where its structural components have demonstrated significant promise.

Part 1: Foundational Physicochemical Characterization

Prior to embarking on biological screening, a thorough physicochemical characterization of the test compound, this compound (PubChem CID: 3862108), is imperative to ensure sample purity and establish a baseline for subsequent assays.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | PubChem[5] |

| Molecular Weight | 201.22 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 112575-84-5 | PubChem[5] |

A recommended initial step is the confirmation of the compound's identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: A Multi-faceted Approach to Bioactivity Screening

The preliminary screening of this compound should be directed towards a spectrum of potential therapeutic applications, guided by the known activities of its constituent chemical motifs. This guide outlines a strategic workflow for assessing its antimicrobial, anticancer, antioxidant, and anti-inflammatory potential.

Caption: A strategic workflow for the preliminary bioactivity screening of this compound.

2.1 Antimicrobial and Antitubercular Activity

The presence of the pyrrole ring and the documented efficacy of hydrazide derivatives against Mycobacterium tuberculosis make this a primary area of investigation.[6][7][8]

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as Mycobacterium tuberculosis H37Rv, should be used.[7][8]

-

Media Preparation: Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 broth for M. tuberculosis).

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 37°C for 7-14 days for M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Derivatives of this compound have been shown to inhibit enzymes crucial for bacterial survival, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA), which is a key enzyme in the mycobacterial fatty acid synthesis pathway.[6][9] Positive results in the MIC assay would warrant further investigation into the inhibition of these specific enzymes.

2.2 Anticancer Activity

The pyrrole scaffold is a constituent of several anticancer agents, and derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells.[10][11]

-

Cell Lines: A panel of human cancer cell lines should be selected, such as A549 (lung), MCF-7 (breast), and HepG2 (liver), which have been used in previous studies with similar compounds.[10]

-

Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

A positive hit in the MTT assay would indicate cytotoxic or cytostatic effects. Subsequent studies could explore the underlying mechanisms, such as the induction of apoptosis and cell cycle arrest, which have been observed with a derivative of the target compound.[10][12] Flow cytometry analysis can be employed to investigate these effects in more detail.

Caption: Proposed anticancer mechanism of a this compound derivative.[10]

2.3 Antioxidant Activity

The hydrazide moiety is known to possess radical scavenging properties, making antioxidant activity a highly probable attribute of this compound.[13][14][15]

-

DPPH Assay:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically.

-

-

ABTS Assay:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate.

-

The ABTS radical solution is diluted to a specific absorbance.

-

Different concentrations of the test compound are added, and the reduction in absorbance is monitored.

-

The ability of the compound to donate a hydrogen atom or an electron to neutralize these stable free radicals is a measure of its antioxidant capacity. The results are typically expressed as the IC₅₀ value, the concentration of the compound required to scavenge 50% of the radicals. Trolox or ascorbic acid are commonly used as standard antioxidants for comparison.[14][15]

Table 2: Representative Antioxidant Activity Data for Hydrazide Derivatives

| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Reference |

| Pyrrole-based hydrazide-hydrazone (5b) | >250 (61.27% inhibition at 250 µM) | <31 (35.77% inhibition at 31 µM) | [14][15] |

| Trolox (Standard) | ~50 | ~15 | [14][15] |

Note: The data for compound 5b is illustrative of the potential activity of this class of compounds.

2.4 Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is limited, related benzohydrazide and benzimidazole derivatives have shown promise in this area.[16][17][18] A preliminary screen for anti-inflammatory potential is therefore justified.

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Cell Culture and Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator.

-

Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compound.

-

NO Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Inhibition of NO production in LPS-stimulated macrophages is a widely accepted in vitro model for assessing potential anti-inflammatory activity. A positive result would suggest that this compound may modulate inflammatory pathways and would warrant further investigation using more complex models.

Part 3: Concluding Remarks and Future Directions

This guide provides a structured and scientifically grounded approach to the preliminary bioactivity screening of this compound. The outlined protocols are based on established methodologies and the known biological activities of its constituent pharmacophores. Positive findings in any of these primary screens will necessitate more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The multifaceted potential of this compound, spanning from antimicrobial to anticancer and antioxidant activities, makes it a promising candidate for further drug discovery and development efforts.

References

-

Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. [Link]

-

Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. pensoft.net. [Link]

-

Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC - NIH. [Link]

-

(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

-

Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. pensoft.net. [Link]

-

Hydrazide–hydrazone with antioxidant activity. ResearchGate. [Link]

-

Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]

-

(PDF) Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. ResearchGate. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

-

Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Connect Journals. [Link]

-

Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and antimicrobial activity of some novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole and thiophene derivatives. PubMed. [Link]

-

Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. [Link]

-

Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]

-

4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher. [Link]

-

Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. PubMed. [Link]

-

Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. PubMed. [Link]

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

-

(PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. link.springer.com. [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H11N3O | CID 3862108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [zenodo.org]

- 15. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to Pyrrole-Based Benzohydrazide Derivatives in Drug Discovery

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of pyrrole-based benzohydrazide derivatives, a class of compounds that has garnered substantial interest for its broad spectrum of biological activities. The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic drugs, including notable agents like atorvastatin and sunitinib.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold."[3] Similarly, the benzohydrazide core, characterized by a hydrazide functional group attached to a benzene ring, is a versatile linker and pharmacophore in its own right, contributing to a wide array of therapeutic effects, from antimicrobial to anticancer activities.[4][5] The fusion of these two key pharmacophores has yielded a new generation of molecules with potent and diverse biological profiles, which we will explore in detail.

This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide not just a review of the existing literature, but a synthesized understanding of the design, synthesis, and biological evaluation of these promising compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Synthetic Strategies: Building the Pyrrole-Benzohydrazide Core

The synthesis of pyrrole-based benzohydrazide derivatives is a multi-step process that typically begins with the construction of the pyrrole ring, followed by its linkage to the benzohydrazide moiety. The choice of synthetic route is often dictated by the desired substitution patterns on both the pyrrole and the benzene rings, which in turn are crucial for modulating the biological activity.

A common and effective synthetic pathway is initiated from a substituted pyrrole, which is then elaborated to incorporate the benzohydrazide functionality. The following workflow provides a generalized overview of this process.

Caption: Generalized synthetic workflow for pyrrole-based benzohydrazide derivatives.

Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted-acetyl)benzohydrazides

This protocol is adapted from a study reporting the synthesis of novel benzohydrazides as potential antimicrobial agents.[6] It represents a robust and reproducible method for generating a library of derivatives for biological screening.

Step 1: Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

-

To a solution of ethyl 4-aminobenzoate (10 mmol) in glacial acetic acid (20 mL), add acetonylacetone (10 mmol).

-

Reflux the mixture for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to afford the pure ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Step 2: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

-

Dissolve the ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (5 mmol) in ethanol (25 mL).

-

Add hydrazine hydrate (99%, 25 mmol) to the solution.

-

Reflux the mixture for 8 hours, monitoring the reaction by TLC.

-

After cooling, the solid product that crystallizes out is filtered, washed with cold ethanol, and dried under vacuum.

Step 3: General Procedure for the Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides

-

Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (1 mmol) and a substituted phenylacetic acid (1 mmol) in dry N,N-dimethylformamide (DMF, 10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2 mmol) to the mixture.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-16 hours.

-

Pour the reaction mixture into crushed ice. The resulting precipitate is filtered, washed with water, and then with 5% sodium bicarbonate solution.

-

The crude product is purified by column chromatography or recrystallization from a suitable solvent to yield the final derivative.

Causality Behind Experimental Choices: The use of HBTU and DIPEA in the final step is a common and efficient method for amide bond formation, minimizing side reactions and leading to high yields. The cold conditions at the beginning of the reaction help to control the initial exothermic reaction and prevent the degradation of the coupling agent.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

The true value of the pyrrole-based benzohydrazide scaffold lies in its remarkable versatility in interacting with various biological targets. This has led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity: A Renewed Fight Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole-based benzohydrazide derivatives have emerged as a promising class of compounds in this arena.[6][7][8]

Mechanism of Action: Several studies suggest that these derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes that are absent in humans, thus providing a degree of selectivity. Key targets include enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[6][9] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), while DHFR is vital for the synthesis of nucleic acids and amino acids.

Caption: Proposed antimicrobial mechanism of action for pyrrole-based benzohydrazide derivatives.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 5k | M. tuberculosis H37Rv | 0.8 | [6] |

| 5f, 5i, 5j, 5n | M. tuberculosis H37Rv | 1.6 | [6] |

| Various Derivatives | S. aureus | 0.8 - 100 | [6] |

| Various Derivatives | E. coli | 0.8 - 100 | [6] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrrole and benzohydrazide moieties are independently known to be present in numerous anticancer agents.[2][10][11] Their combination has led to the development of derivatives with significant cytotoxic activity against various cancer cell lines.[10][12]